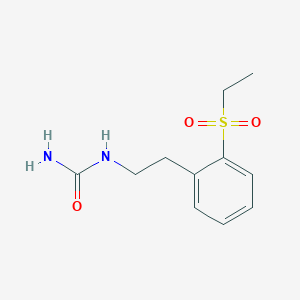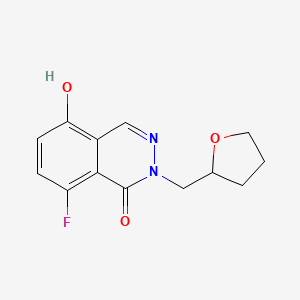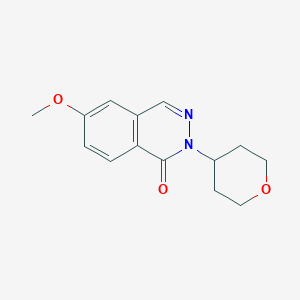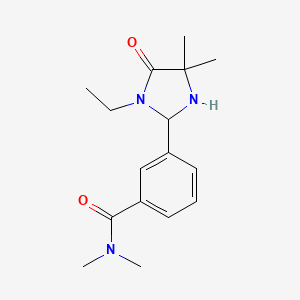
2-(2-Ethylsulfonylphenyl)ethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Ethylsulfonylphenyl)ethylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of an ethylsulfonyl group attached to a phenyl ring, which is further connected to an ethylurea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethylsulfonylphenyl)ethylurea can be achieved through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is advantageous due to its simplicity, mild reaction conditions, and scalability.
Industrial Production Methods
For industrial production, the synthesis of N-substituted ureas, including this compound, often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . This method is widely used due to its efficiency and the high yields obtained.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Ethylsulfonylphenyl)ethylurea undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated phenyl derivatives.
Applications De Recherche Scientifique
2-(2-Ethylsulfonylphenyl)ethylurea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antinociceptive effects.
Medicine: Explored for its potential therapeutic applications, particularly in pain management.
Industry: Utilized in the production of various chemical intermediates and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(2-Ethylsulfonylphenyl)ethylurea involves its interaction with specific molecular targets and pathways. For instance, it has been studied as an inhibitor of N-acylethanolamine acid amidase (NAAA), which plays a role in the degradation of lipid messengers involved in pain and inflammation . By inhibiting NAAA, the compound can exert antinociceptive effects, reducing pain and inflammation.
Comparaison Avec Des Composés Similaires
2-(2-Ethylsulfonylphenyl)ethylurea can be compared with other similar compounds, such as:
Sulfonylureas: These compounds share the sulfonylurea moiety and are widely used as antidiabetic agents.
Ethylurea derivatives: These compounds have similar structural features and are used in various chemical and pharmaceutical applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of the ethylsulfonyl and ethylurea groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and properties make it an important subject of study for researchers and industry professionals alike.
Propriétés
IUPAC Name |
2-(2-ethylsulfonylphenyl)ethylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-2-17(15,16)10-6-4-3-5-9(10)7-8-13-11(12)14/h3-6H,2,7-8H2,1H3,(H3,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZUISICJMBCRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1CCNC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[3-(Imidazo[1,2-a]pyrazin-8-ylamino)pyrrolidin-1-yl]-2-phenoxyethanone](/img/structure/B7416877.png)

![Sodium;3-[(1-acetyl-2,3-dihydroindol-4-yl)carbamoyl]-5-methylhexanoate](/img/structure/B7416884.png)
![2-[[4-(5-Bromopyridin-3-yl)triazol-1-yl]methyl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B7416887.png)
![N-methyl-N-[[1-[(1S)-1-[4-(trifluoromethyl)phenyl]ethyl]triazol-4-yl]methyl]acetamide](/img/structure/B7416894.png)


![5-Bromo-2-[(6-oxaspiro[2.5]octan-2-ylmethylamino)methyl]pyridin-3-ol](/img/structure/B7416922.png)
![Sodium;2-[(4-cyclobutyl-2-methylpyrazol-3-yl)methylcarbamoyl]-1-propan-2-ylcyclopropane-1-carboxylate](/img/structure/B7416928.png)
![1-[[1-[(1S)-1-(2-bromophenyl)ethyl]triazol-4-yl]methyl]-3-methylurea](/img/structure/B7416936.png)
![2-tert-butyl-4-[4-(5-methyl-1H-pyrazol-4-yl)piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B7416951.png)

![1-[[1-[(1R)-5-chloro-2,3-dihydro-1H-inden-1-yl]triazol-4-yl]methyl]piperidin-4-ol](/img/structure/B7416965.png)
![(2R)-2-[(6-anilino-2-methylpyrimidin-4-yl)-methylamino]propan-1-ol](/img/structure/B7416971.png)
